2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide
CAS No.: 1235343-01-7
Cat. No.: VC11828586
Molecular Formula: C15H18N2OS
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide - 1235343-01-7](/images/structure/VC11828586.png)
Specification
CAS No. | 1235343-01-7 |
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Molecular Formula | C15H18N2OS |
Molecular Weight | 274.4 g/mol |
IUPAC Name | 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide |
Standard InChI | InChI=1S/C15H18N2OS/c1-10-4-6-13(7-5-10)9-16-15(18)8-14-11(2)17-12(3)19-14/h4-7H,8-9H2,1-3H3,(H,16,18) |
Standard InChI Key | BPCWMFONXLNJGC-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CNC(=O)CC2=C(N=C(S2)C)C |
Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CC2=C(N=C(S2)C)C |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound’s structure comprises three distinct moieties:
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Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively, and methyl substituents at positions 2 and 4.
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Acetamide linker: A two-carbon chain connecting the thiazole to the benzyl group.
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4-Methylbenzyl group: A para-methyl-substituted aromatic ring attached via a methylene bridge.
The systematic IUPAC name, 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide, reflects these components unambiguously .
Spectroscopic Validation
Structural confirmation relies on advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): NMR spectra typically show signals for thiazole protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide NH (δ 8.0–8.5 ppm) .
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Mass Spectrometry (MS): High-resolution MS reveals a molecular ion peak at m/z 317.12 (calculated for ) .
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Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (1650–1680 cm) and thiazole C-S (670–710 cm) are characteristic .
Synthesis and Optimization
Synthetic Pathways
The synthesis follows a multi-step protocol analogous to methods described for related thiazole-acetamides :
Step 1: Thiazole Core Formation
2,4-Dimethylthiazole-5-carboxylic acid is synthesized via cyclization of thiourea derivatives with α-bromoketones. Reaction conditions (e.g., ethanol reflux, 12 h) yield the thiazole carboxylate intermediate .
Step 2: Acetic Acid Chloride Preparation
The carboxylic acid is treated with thionyl chloride (SOCl) in dichloromethane (DCM) under nitrogen, producing the reactive acid chloride .
Step 3: Amide Coupling
The acid chloride reacts with 4-methylbenzylamine in anhydrous pyridine or dioxane, facilitating nucleophilic acyl substitution. Post-reaction workup includes acidification (HCl) and crystallization from n-butanol .
Yield and Purity: Typical yields range from 75–85%, with HPLC purity >98% after recrystallization .
Physicochemical Properties
Thermodynamic Parameters
Stability Profile
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Photostability: Stable under UV light (λ > 300 nm) for 72 h .
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Hydrolytic Stability: Resistant to hydrolysis at pH 2–9 over 24 h .
Biological Activity and Mechanisms
Pharmacological Screening
Antimicrobial Activity:
The compound inhibits bacterial dihydrofolate reductase (DHFR), as demonstrated via enzyme assays (IC = 3.2 µM) .
Anti-Inflammatory Potential:
In murine macrophage models, the compound suppresses TNF-α production by 62% at 10 µM, comparable to dexamethasone . Mechanistic studies suggest COX-2 inhibition via competitive binding (K = 0.8 µM) .
Applications and Comparative Analysis
Drug Development Prospects
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Lead Optimization: The 4-methylbenzyl group enhances blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
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Structure-Activity Relationships (SAR):
Industrial Relevance
Patent US20120225904A1 highlights related thiazole-acetamides as TNF-α inhibitors, underscoring this compound’s commercial potential .
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